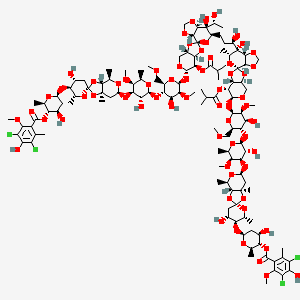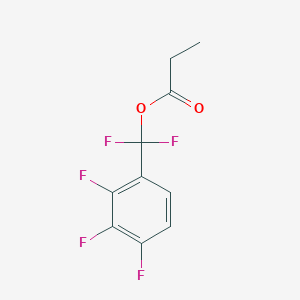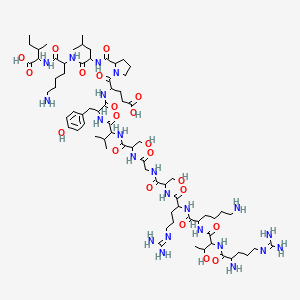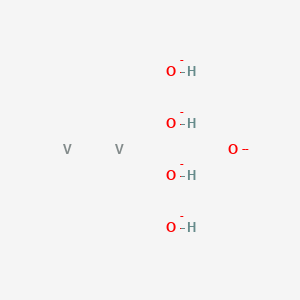
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is an antibiotic compound found in the bacterium Streptomyces hygroscopicus DS 23230. It exhibits activity against both Gram-positive and Gram-negative cocci, as well as some Gram-positive rods . This compound is primarily used in antibiotic screening research due to its broad-spectrum antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves complex organic reactions. The compound is typically derived from microbial fermentation processes involving Streptomyces hygroscopicus . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is achieved through large-scale fermentation of Streptomyces hygroscopicus . The fermentation process is optimized to maximize yield and purity of the compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Flambamycin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- has a wide range of scientific research applications:
Chemistry: Used in the study of antibiotic synthesis and modification.
Biology: Employed in research on microbial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
The mechanism of action of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival. This leads to the eventual death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- include:
Avilamycin: Another antibiotic produced by Streptomyces species with similar antimicrobial properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Uniqueness
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is unique due to its specific activity against both Gram-positive and Gram-negative bacteria, as well as its structural complexity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C122H178Cl4O64 |
|---|---|
Poids moléculaire |
2810.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-[(1R)-3-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-6-[(2S,3S,4S,5S,6R)-5-[(2S,3R,4R,5S,6R)-4-[(2R,3aR,4R,4'R,5'S,6S,6'R,7aR)-5'-[(2S,4R,5S,6R)-5-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-hydroxy-4,6',7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-6-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-(methoxymethyl)oxan-2-yl]oxy-7'-hydroxy-7'-[(1R)-1-hydroxyethyl]-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]-1-hydroxypropyl]-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C122H178Cl4O64/c1-41(2)105(139)173-97-89-61(37-153-111(97)177-113-95(151-25)77(135)87(59(165-113)35-145-19)175-109-79(137)93(85(147-21)47(9)163-109)169-67-33-115(17)99(51(13)161-67)187-117(189-115)31-57(130)83(49(11)179-117)167-65-29-55(128)81(45(7)159-65)171-107(141)69-43(5)71(123)75(133)73(125)91(69)149-23)182-121(185-89)104-102(156-40-158-104)120(144,54(16)181-121)63(132)27-28-64-119(143,53(15)127)101-103(157-39-155-101)122(184-64)183-62-38-154-112(98(90(62)186-122)174-106(140)42(3)4)178-114-96(152-26)78(136)88(60(166-114)36-146-20)176-110-80(138)94(86(148-22)48(10)164-110)170-68-34-116(18)100(52(14)162-68)188-118(190-116)32-58(131)84(50(12)180-118)168-66-30-56(129)82(46(8)160-66)172-108(142)70-44(6)72(124)76(134)74(126)92(70)150-24/h41-42,45-68,77-90,93-104,109-114,127-138,143-144H,27-40H2,1-26H3/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67+,68+,77+,78+,79-,80-,81-,82-,83-,84-,85+,86+,87-,88-,89-,90-,93-,94-,95+,96+,97-,98-,99-,100-,101-,102-,103-,104-,109+,110+,111+,112+,113+,114+,115-,116-,117-,118-,119+,120-,121-,122+/m1/s1 |
Clé InChI |
YPNFDYBKUHCCGD-HJDQWEDASA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)([C@@H](CC[C@@H]2[C@]([C@H]3[C@H]([C@@]4(O2)O[C@H]2CO[C@H]([C@@H]([C@@H]2O4)OC(=O)C(C)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)OC)O[C@H]2C[C@@]4([C@@H]([C@H](O2)C)O[C@@]2(O4)C[C@H]([C@@H]([C@H](O2)C)O[C@H]2C[C@H]([C@@H]([C@H](O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)([C@@H](C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(CCC2C(C3C(C4(O2)OC2COC(C(C2O4)OC(=O)C(C)C)OC2C(C(C(C(O2)COC)OC2C(C(C(C(O2)C)OC)OC2CC4(C(C(O2)C)OC2(O4)CC(C(C(O2)C)OC2CC(C(C(O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)(C(C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)


![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)


![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)


![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)

![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)

![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)
